molecular formula C14H16ClNO2 B1465919 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride CAS No. 1353502-05-2

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride

Cat. No. B1465919
M. Wt: 265.73 g/mol
InChI Key: FSKTWVCMBZHHHH-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it has a similar structure to 4-methoxyaniline and other aniline derivatives12.



Synthesis Analysis

The synthesis of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” is not readily available in the literature. However, the synthesis of similar compounds often involves reactions such as nitration, reduction, and etherification3.



Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” is not directly available. However, based on its name, it can be inferred that it contains an aniline group (a benzene ring attached to an amino group), with a methoxy group attached to the 4th carbon of the benzene ring, and another methoxy group attached to the 2nd carbon4.



Chemical Reactions Analysis

The specific chemical reactions involving “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, aniline and its derivatives are known to undergo reactions such as acylation, alkylation, and diazotization5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, it can be inferred from its structure that it is likely to be a solid at room temperature, and its solubility would depend on factors such as polarity and the presence of the hydrochloride group7.


Scientific Research Applications

Fluorescence Quenching in Boronic Acid Derivatives

Research by Geethanjali et al. (2015) in the "Journal of Luminescence" explores fluorescence quenching in boronic acid derivatives using aniline as a quencher. This study reveals insights into the interaction of aniline derivatives with other molecular structures in varying alcohol environments, highlighting the role of hydrogen bonding in conformational changes of solutes (Geethanjali et al., 2015).

Synthesis of Substituted Quinolin-2-ones

Ramasamy et al. (2010) describe an efficient method for synthesizing various substituted quinolin-2-ones using substituted anilines, including 4-methoxyaniline, under different conditions. This study in the "Journal of Chemistry" provides valuable insights into the synthetic applications of aniline derivatives in creating complex organic compounds (Ramasamy et al., 2010).

Antimicrobial Activity of Quinazolinone Derivatives

Habib et al. (2013) conducted a study published in "Medicinal Chemistry Research" on novel quinazolinone derivatives synthesized using aniline derivatives, including p-methoxy aniline. Their research focused on the antimicrobial properties of these compounds, indicating the potential of aniline derivatives in developing new antimicrobial agents (Habib et al., 2013).

Synthesis and Characterization of Aryl-Pyridones

Looker and Cliffton (1986) explored the synthesis of N-aryl-γ-pyridones using aniline derivatives in aqueous hydrochloric acid. Their work, published in the "Journal of Heterocyclic Chemistry," contributes to the understanding of the synthesis of complex organic structures using aniline derivatives (Looker & Cliffton, 1986).

Safety And Hazards

The safety and hazards associated with “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, aniline and its derivatives can be hazardous and may cause health issues upon exposure8.


Future Directions

The future directions for the study and application of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, aniline and its derivatives have been widely used in the synthesis of dyes, drugs, and plastics, suggesting potential areas of interest1.


Please note that the information provided is based on the limited data available and the properties of similar compounds. For a comprehensive understanding, further research and studies are required.


properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKTWVCMBZHHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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